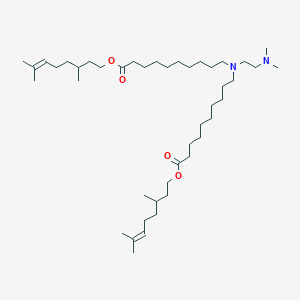
Bis(3,7-dimethyloct-6-en-1-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves esterification reactions. One common method involves the reaction of 3,7-dimethyloct-6-en-1-yl alcohol with decanoic acid in the presence of an acid catalyst to form the ester linkage . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting their integrity and leading to antimicrobial effects. Additionally, its ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Dimethyloct-6-en-1-yl dodecanoate
- 3,7-Dimethyloct-6-en-1-yl heptanoate
- 3,7-Dimethyloct-6-en-1-yl palmitate
Uniqueness
Compared to similar compounds, Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) stands out due to its dual ester groups and the presence of a dimethylaminoethyl moiety. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C44H84N2O4 |
|---|---|
Molekulargewicht |
705.1 g/mol |
IUPAC-Name |
3,7-dimethyloct-6-enyl 10-[2-(dimethylamino)ethyl-[10-(3,7-dimethyloct-6-enoxy)-10-oxodecyl]amino]decanoate |
InChI |
InChI=1S/C44H84N2O4/c1-39(2)25-23-27-41(5)31-37-49-43(47)29-19-15-11-9-13-17-21-33-46(36-35-45(7)8)34-22-18-14-10-12-16-20-30-44(48)50-38-32-42(6)28-24-26-40(3)4/h25-26,41-42H,9-24,27-38H2,1-8H3 |
InChI-Schlüssel |
GFUHQCMIFQXUTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCCC(C)CCC=C(C)C)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















